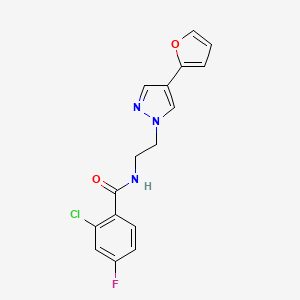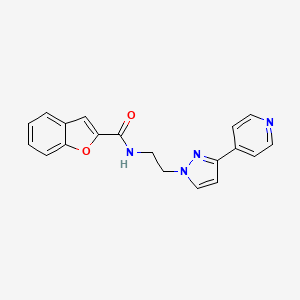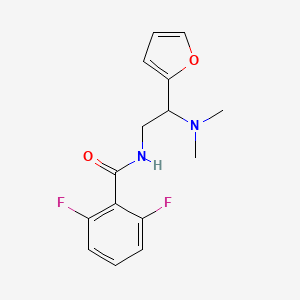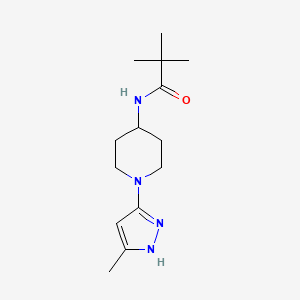
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, also known as MP-10, is a novel synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonism and Therapeutic Potential : A study by Lan et al. (1999) found that certain pyrazole derivatives, closely related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, act as potent and selective antagonists for the brain cannabinoid receptor (CB1). These compounds may have therapeutic potential in mitigating the harmful effects of cannabinoids and cannabimimetic agents. The structural requirements for effective CB1 antagonism were identified, which included specific substituents on the pyrazole ring (Lan et al., 1999).
Molecular Interaction and Pharmacological Probes : Another study by Shim et al. (2002) explored the molecular interaction of a similar antagonist with the CB1 receptor. The study employed conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. This research aids in understanding receptor binding and can help in the development of pharmacological probes (Shim et al., 2002).
Antimycobacterial Activity : Gezginci et al. (1998) investigated the antimycobacterial activity of compounds structurally related to this compound. These compounds, particularly those with isosteric substitutions, showed potential against Mycobacterium tuberculosis. The study suggests a role for such compounds in developing new treatments for tuberculosis (Gezginci et al., 1998).
In Vivo Binding to Mouse Brain CB1 Receptors : Gatley et al. (1996) investigated the binding of an iodine-labeled analog of this compound to cannabinoid CB1 receptors in the mouse brain. This study has implications for understanding the in vivo behavior of CB1 receptor ligands, which can be crucial for developing drugs targeting these receptors (Gatley et al., 1996).
Inverse Agonism at Cannabinoid CB1 Receptor : Hurst et al. (2006) studied biarylpyrazoles, similar to this compound, and their action as inverse agonists/antagonists at the cannabinoid CB1 receptor. Their findings suggest the importance of specific interactions with the receptor, which could guide the design of new therapeutic agents (Hurst et al., 2006).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(17-16-10)18-7-5-11(6-8-18)15-13(19)14(2,3)4/h9,11H,5-8H2,1-4H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBFFSJFTPEKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


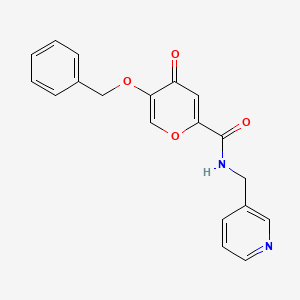
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)

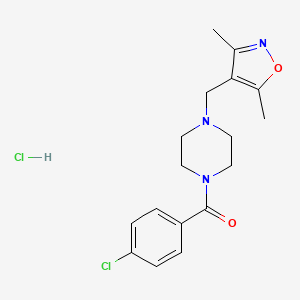
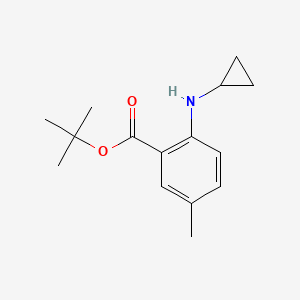
![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718555.png)
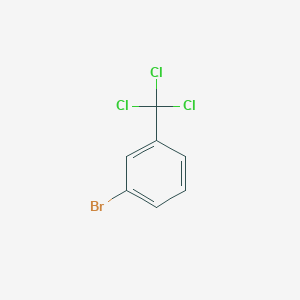
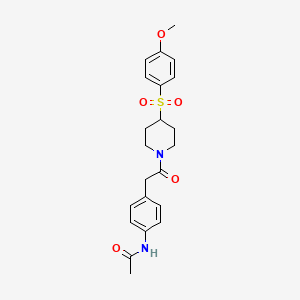
![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)
